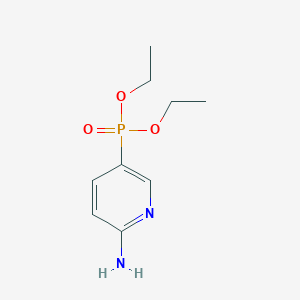

2-Amino-5-(diethoxyphosphinyl)pyridine

Description

2-Amino-5-(diethoxyphosphinyl)pyridine is a pyridine derivative characterized by a phosphonate group (diethoxyphosphinyl) at the 5-position and an amino group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing and steric effects of the phosphonate group, which influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C9H15N2O3P |

|---|---|

Molecular Weight |

230.20 g/mol |

IUPAC Name |

5-diethoxyphosphorylpyridin-2-amine |

InChI |

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

OWNRFWZLOZLEHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CN=C(C=C1)N)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-5-(diethoxyphosphinyl)pyridine, focusing on substituent effects, synthesis routes, physicochemical properties, and biological activities. Data are derived from the provided evidence and relevant references.

Key Insights from Comparative Analysis

Synthetic Complexity: Phosphonate-containing derivatives (e.g., this compound) typically require specialized reagents (e.g., phosphorus trichloride or phosphonylation agents) compared to chloro or trifluoromethyl analogs, which use simpler alkylation/halogenation methods . Oxadiazole and phenyl-substituted derivatives often involve multi-step condensation or cross-coupling reactions .

Physicochemical Properties :

- The diethoxyphosphinyl group enhances polarity and water solubility relative to lipophilic groups like trifluoromethyl or phenyl .

- Chloro and trifluoromethyl substituents increase metabolic stability but reduce solubility in aqueous media .

Biological Activity :

- Phosphonate analogs are hypothesized to mimic phosphate groups in enzymatic substrates, making them potent kinase or phosphatase inhibitors .

- Trifluoromethyl and oxadiazole derivatives show superior antimicrobial and antifungal activities due to their electron-deficient aromatic systems disrupting microbial membranes .

- 4-Substituted phenyl analogs exhibit tunable bioactivity; electron-withdrawing groups (e.g., nitro) enhance antimalarial efficacy .

Thermal and Chemical Stability :

- Phosphonate and oxadiazole derivatives demonstrate higher thermal stability (>200°C) compared to chloro-substituted pyridines, which degrade at lower temperatures (~150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.